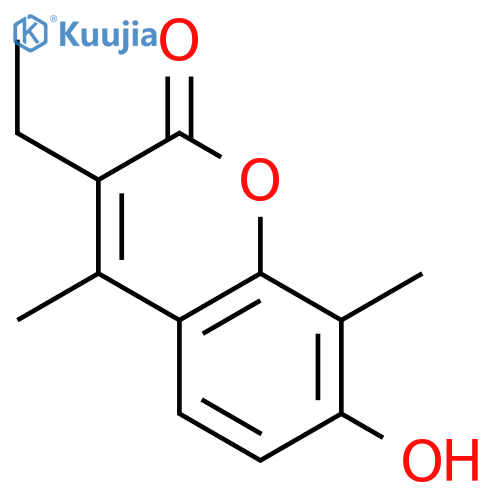Cas no 31575-15-2 (3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one)

31575-15-2 structure
商品名:3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 化学的及び物理的性質
名前と識別子
-
- 3-ETHYL-7-HYDROXY-4,8-DIMETHYL-2H-CHROMEN-2-ONE
- 3-Ethyl-4,8-dimethyl-7-hydroxycumarin
- 3-ethyl-7-hydroxy-4,8-dimethyl-2H-1-benzopyran-2-one
- 3-ethyl-7-hydroxy-4,8-dimethyl-chromen-2-one
- AC1NTBK2
- AO-375
- CHEMBL1819433
- Oprea1_682145
- ALBB-015653
- 3-Ethyl -7-hydroxy-4,8-dimethyl -2h-chromen-2-one
- AO-375/14491010
- STL457154
- CS-0296542
- DB-315383
- MFCD02955593
- DTXSID50419880
- SR-01000498860
- AKOS001662527
- EU-0012367
- 3-ethyl-7-hydroxy-4,8-dimethylchromen-2-one
- LS-04894
- 2H-1-benzopyran-2-one, 3-ethyl-7-hydroxy-4,8-dimethyl-
- 31575-15-2
- SR-01000498860-1
- EN300-302504
- 3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one
-
- MDL: MFCD02955593
- インチ: InChI=1S/C13H14O3/c1-4-9-7(2)10-5-6-11(14)8(3)12(10)16-13(9)15/h5-6,14H,4H2,1-3H3
- InChIKey: GNXXGLPSRSIGOY-UHFFFAOYSA-N
- ほほえんだ: CCC1=C(C)C2=CC=C(C(=C2OC1=O)C)O
計算された属性
- せいみつぶんしりょう: 218.094294304g/mol
- どういたいしつりょう: 218.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 332
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 46.5Ų
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | E260750-2000mg |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 2g |
$ 615.00 | 2022-06-05 | ||
| Alichem | A449041581-5g |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95% | 5g |
$387.20 | 2023-09-02 | |
| Enamine | EN300-302504-1.0g |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 1g |
$0.0 | 2023-06-07 | ||
| OTAVAchemicals | 1090188-500MG |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95% | 500MG |
$150 | 2023-07-07 | |
| Enamine | EN300-302504-5g |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 5g |
$366.0 | 2023-09-06 | ||
| Ambeed | A268683-250mg |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95+% | 250mg |
$105.0 | 2024-04-20 | |
| OTAVAchemicals | 1090188-100MG |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95% | 100MG |
$100 | 2023-07-07 | |
| A2B Chem LLC | AF99320-5g |
3-Ethyl-7-hydroxy-4,8-dimethyl-2h-chromen-2-one |
31575-15-2 | 95% | 5g |
$510.00 | 2024-04-20 | |
| Ambeed | A268683-100mg |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 95+% | 100mg |
$81.0 | 2024-04-20 | |
| Enamine | EN300-302504-0.5g |
3-ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one |
31575-15-2 | 0.5g |
$69.0 | 2023-09-06 |
3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one 関連文献
-
Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
31575-15-2 (3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one) 関連製品
- 18323-58-5(4-Methylumbelliferyl oleate)
- 62935-72-2(MCA)
- 64231-10-3(4-ethyl-7-hydroxy-2H-chromen-2-one)
- 524-12-9(Wedelolactone)
- 20671-66-3(4-Methylumbelliferyl Caprylate)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:31575-15-2)3-Ethyl-7-hydroxy-4,8-dimethyl-2H-chromen-2-one

清らかである:99%
はかる:5g
価格 ($):316.0